Pentoxyverine citrate

Description

Properties

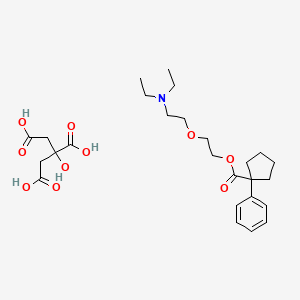

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJDEXBCRLOVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177717 | |

| Record name | Carbetapentane citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23142-01-0 | |

| Record name | Carbetapentane citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbetapentane citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbetapentane citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbetapentane citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXYVERINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Pentoxyverine Citrate: A Technical Guide

For Immediate Release

PENTOXYVERINE CITRATE (B86180): A MULTIMODAL ANTITUSSIVE AGENT

This technical guide provides an in-depth analysis of the mechanism of action of pentoxyverine citrate, a non-opioid, centrally and peripherally acting antitussive agent. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its pharmacological targets, relevant experimental data, and the methodologies used to elucidate its function.

This compound (also known as carbetapentane (B1213730) citrate) is primarily utilized for the symptomatic relief of non-productive cough associated with conditions like the common cold or bronchitis.[1][] Its efficacy stems from a complex and multifaceted mechanism of action that distinguishes it from traditional opioid-based cough suppressants.[][3] The core activities of pentoxyverine involve agonism at sigma-1 (σ1) receptors, antagonism of muscarinic acetylcholine (B1216132) receptors, and blockade of voltage-gated sodium channels, collectively leading to the suppression of the cough reflex.[1][3][4]

Core Pharmacological Mechanisms

Pentoxyverine's antitussive effect is not attributed to a single pathway but rather a synergistic combination of central and peripheral actions.

1. Central Action: Sigma-1 (σ1) Receptor Agonism

A primary mechanism for pentoxyverine's antitussive effect is its agonist activity at the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][5] It is believed to act on the cough center within the medulla oblongata to suppress the cough reflex.[][6] Pentoxyverine binds to σ1 receptors with high affinity, which is thought to modulate neuronal signaling and reduce the excitability of the cough center.[3][5][7] It demonstrates moderate affinity for σ1 receptors in human and guinea pig brain membranes.[5][8][9]

2. Peripheral and Central Action: Muscarinic Receptor Antagonism

Pentoxyverine is also a muscarinic receptor antagonist.[5][10] This anticholinergic activity, particularly at the M1 subtype, contributes to its therapeutic effect in several ways.[1][4][7][8] By blocking muscarinic receptors in the respiratory tract, it can lead to the relaxation of bronchial smooth muscle (bronchodilation) and a reduction in respiratory secretions.[4][6] This peripheral action helps to decrease the stimulation of irritant receptors in the airways that can trigger a cough.[6]

3. Peripheral Action: Local Anesthetic Properties and Sodium Channel Blockade

The compound exhibits local anesthetic properties, which contribute to its ability to dampen the cough reflex at its origin.[3][4][6] This action is attributed to the blockade of voltage-gated sodium channels on peripheral sensory nerve endings in the respiratory tract.[3] By inhibiting these channels, pentoxyverine reduces the transmission of afferent nerve signals from the airways to the cough center in the brainstem, thereby reducing the urge to cough in response to irritants.[6] There is also evidence that pentoxyverine can inhibit hERG potassium channels, though the clinical relevance of this at therapeutic doses is not fully established.[3][11]

Quantitative Pharmacological Data

The binding affinities and inhibitory concentrations of this compound at its primary molecular targets have been characterized in several studies. The following table summarizes key quantitative data.

| Target | Ligand/Assay | Species/Tissue | Parameter | Value (nM) | Reference |

| Sigma-1 (σ1) Receptor | [³H]-pentazocine | Guinea Pig Brain | Ki | 75 | [5][9] |

| Sigma-1 (σ1) Receptor | N/A | Human | Ki | 41 | [5][10] |

| Sigma-2 (σ2) Receptor | N/A | Human | Ki | 894 | [5][10] |

| Sigma-1 (σ1) Receptor | N/A | N/A | IC50 | 9 | [1] |

| hERG Potassium Channel | Electrophysiology | hERG-transfected cells | IC50 | 3000 | [3][11] |

Key Experimental Protocols

The pharmacological profile of pentoxyverine has been established through various in vitro and in vivo experimental models.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of pentoxyverine for specific receptor targets, such as the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from guinea pigs) is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[9]

-

Binding Reaction: The membrane preparation is incubated in the presence of a specific radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (pentoxyverine).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of pentoxyverine that inhibits 50% of the specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Citric Acid-Induced Cough Model

Objective: To evaluate the antitussive efficacy of pentoxyverine in a preclinical animal model. The guinea pig is a commonly used species as its cough reflex is similar to that of humans.[12]

Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment for several days.

-

Compound Administration: this compound or a vehicle control is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined time before the tussive challenge.[9]

-

Tussive Challenge: The conscious, unrestrained animals are placed in a whole-body plethysmography chamber. A nebulized solution of a tussive agent, typically citric acid (e.g., 0.1 M), is delivered into the chamber for a set period (e.g., 10-15 minutes) to induce coughing.[9][13][14]

-

Data Acquisition: The number of coughs is detected and recorded using a specialized sound-processing system and confirmed by a trained observer. Key parameters measured are the total number of coughs and the latency to the first cough.

-

Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the pentoxyverine-treated group compared to the vehicle-treated control group.

Visualized Mechanisms and Workflows

To better illustrate the complex interactions and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Multimodal mechanism of this compound.

Caption: Workflow for the citric acid-induced cough model.

Caption: Relationship of targets to physiological effects.

References

- 1. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. altmeyers.org [altmeyers.org]

- 8. Pentoxyverine | TargetMol [targetmol.com]

- 9. Pentoxyverine | CAS#:77-23-6 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carbetapentane Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetapentane (B1213730) citrate (B86180), also known as pentoxyverine citrate, is a non-opioid, centrally acting antitussive agent.[1] It is utilized in the management of cough associated with conditions such as the common cold, sinusitis, and bronchitis.[1][2] Beyond its antitussive properties, carbetapentane has demonstrated antimuscarinic, anticonvulsant, and local anesthetic activities.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of carbetapentane citrate, with a focus on its interaction with sigma-1 and muscarinic receptors. Detailed experimental protocols are provided to facilitate further research and development.

Chemical and Physical Properties

Carbetapentane citrate is the citrate salt of the carbetapentane base.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | [2] |

| Synonyms | This compound, Toclase | [2][3] |

| CAS Number | 23142-01-0 | [3] |

| Molecular Formula | C₂₆H₃₉NO₁₀ | [2] |

| Molecular Weight | 525.6 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water, DMSO, and ethanol. Specific solubilities include: Water: 100 mg/mL; DMSO: 100 mg/mL; Ethanol: 8 mg/mL | [5] |

Synthesis

The synthesis of carbetapentane involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylamino)ethoxy)ethanol. The following diagram illustrates a logical workflow for its synthesis.

Caption: Logical workflow for the synthesis of carbetapentane citrate.

Mechanism of Action & Signaling Pathways

Carbetapentane citrate exerts its pharmacological effects primarily through its interaction with sigma-1 and muscarinic receptors.

Sigma-1 Receptor Agonism

Carbetapentane is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction is believed to contribute to its antitussive and neuroprotective effects. The binding affinities (Ki) of carbetapentane for sigma receptors are presented below.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Sigma-1 (σ₁) | 10.4, 41, 75 | [7][8] |

| Sigma-2 (σ₂) | 894 | [8] |

The signaling pathway initiated by sigma-1 receptor activation by carbetapentane is complex and can modulate various downstream effectors, including ion channels and intracellular signaling cascades.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. ijpca.org [ijpca.org]

- 3. Carbetapentane citrate | 23142-01-0 | MOLNOVA [molnova.com]

- 4. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 7. Carbetapentane Citrate | C26H39NO10 | CID 90010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pentoxyverine Citrate: A Technical Guide to its Sigma-1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive agent that has been identified as a potent agonist of the sigma-1 (σ1) receptor. This technical guide provides an in-depth overview of the binding characteristics, functional activity, and associated signaling pathways of pentoxyverine citrate (B86180) at the σ1 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development. This document includes a summary of quantitative binding data, detailed experimental protocols for assessing sigma-1 receptor interactions, and visualizations of the relevant signaling cascades.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1] It is a 223-amino acid protein that is distinct from other mammalian proteins and plays a crucial role in cellular stress responses and signal transduction.[2] The σ1R is involved in a variety of physiological processes, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways.[3] Its activation by agonist ligands has been shown to have neuroprotective, anti-amnesic, and antidepressant effects, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.

Pentoxyverine Citrate Binding Affinity for Sigma Receptors

This compound has been characterized as a potent ligand for the sigma-1 receptor, with a lower affinity for the sigma-2 (σ2) receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

| Ligand | Receptor Subtype | Tissue/Preparation | Ki (nM) | Reference |

| Pentoxyverine (Carbetapentane) | σ1 | - | 41 | [4][5] |

| Pentoxyverine (Carbetapentane) | σ2 | - | 894 | [4][5] |

| Pentoxyverine (Carbetapentane) | σ1 | Guinea-pig brain membrane | 75 | [4][5] |

Functional Agonist Activity of this compound

Sigma-1 Receptor Signaling Pathways Modulated by this compound

As a sigma-1 receptor agonist, pentoxyverine is proposed to initiate a cascade of intracellular signaling events. The canonical pathway of sigma-1 receptor activation involves its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone. This dissociation allows the activated sigma-1 receptor to interact with and modulate various downstream effectors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentoxyverine Citrate: An In-depth Technical Guide on its Muscarinic Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] There are five distinct subtypes, M1 through M5, which are coupled to different intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

Muscarinic antagonists are compounds that competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[5] These agents have a wide range of therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and bradycardia.[5] The subtype selectivity of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile.

Pentoxyverine's mode of action is considered to be similar to that of atropine (B194438), acting at peripheral parasympathetic nerve endings.[6] Its anticholinergic properties are believed to contribute to its antitussive effect by reducing respiratory tract secretions.[4]

Data Presentation: Muscarinic Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a response (IC50). A lower value indicates a higher affinity. While qualitative statements identify pentoxyverine as an M1 muscarinic antagonist, a complete quantitative dataset for all five receptor subtypes is not available in the reviewed literature. The following tables summarize the available data for pentoxyverine citrate (B86180) and provide a comprehensive profile for the non-selective antagonist atropine for comparison.

Table 1: Pentoxyverine Citrate Muscarinic Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki / IC50) | Reference |

| M1 | Antagonist | [2][3][4] |

| M2 | Data Not Available | |

| M3 | Data Not Available | |

| M4 | Data Not Available | |

| M5 | Data Not Available |

Table 2: Atropine Muscarinic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [7] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [7] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [7] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [7] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [7] |

Experimental Protocols

The characterization of a compound's muscarinic antagonist properties typically involves both radioligand binding assays to determine affinity and functional assays to assess its inhibitory action on receptor signaling.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay measures the affinity of an unlabeled compound (e.g., pentoxyverine) by its ability to displace a radiolabeled ligand from the muscarinic receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Incubation: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated at a controlled temperature for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist in a functional cellular or tissue-based system. It measures the ability of the antagonist to inhibit the response induced by a muscarinic agonist.

Methodology:

-

Tissue/Cell Preparation: An isolated tissue preparation known to express a specific muscarinic receptor subtype (e.g., guinea pig ileum for M3) or a cell line expressing the receptor of interest is used.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.

-

Antagonist Incubation: The preparation is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

-

Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified. This process is repeated with several concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[8]

Visualization of Signaling Pathways and Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors initiate distinct downstream signaling cascades depending on the G protein to which they couple.

Caption: M1, M3, and M5 Gq/11-coupled signaling pathway.

Caption: M2 and M4 Gi/o-coupled signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the binding affinity of a muscarinic antagonist.

Caption: Workflow for radioligand binding assay.

Conclusion

This compound possesses muscarinic antagonist properties, which contribute to its overall pharmacological profile as an antitussive agent.[6] The available evidence points towards an interaction with the M1 muscarinic receptor subtype.[2][3][4] However, a comprehensive quantitative analysis of its binding affinities across all five muscarinic receptor subtypes (M1-M5) is currently lacking in publicly accessible scientific literature. This data gap limits a complete understanding of its selectivity and potential off-target effects related to muscarinic receptor blockade.

In contrast, the non-selective muscarinic antagonist atropine has been extensively characterized, providing a valuable benchmark for comparative studies. The detailed experimental protocols for radioligand binding and functional assays outlined in this guide provide a robust framework for future research aimed at fully elucidating the muscarinic receptor interaction profile of this compound. Such studies are warranted to refine our understanding of its mechanism of action and to inform the development of more selective antitussive agents with optimized therapeutic indices.

References

- 1. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]

- 3. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 4. altmeyers.org [altmeyers.org]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biochemistry of Pentoxyverine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism involving both central and peripheral pathways. This technical guide provides an in-depth exploration of the underlying biochemistry of pentoxyverine citrate, focusing on its pharmacodynamics, pharmacokinetics, and the molecular signaling cascades it modulates. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Pentoxyverine, also known as carbetapentane, is a centrally acting cough suppressant used for the symptomatic relief of non-productive cough.[1][2] Unlike opioid-based antitussives, pentoxyverine is non-narcotic and does not carry the risk of dependence.[] Its mechanism of action is complex, involving interactions with multiple receptor systems in both the central and peripheral nervous systems.[4] This guide aims to elucidate the biochemical basis of pentoxyverine's action, providing a detailed overview for scientific and research applications.

Chemical and Physical Properties

This compound is the citrate salt of pentoxyverine. It is a white to off-white crystalline powder that is readily soluble in water and chloroform.[5] The chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Chemical Formula | C₂₆H₃₉NO₁₀ |

| Molecular Weight | 525.59 g/mol [6] |

| CAS Number | 23142-01-0[6] |

| Melting Point | 90 to 95 °C[5] |

| Solubility | Soluble in water and chloroform[5] |

Pharmacodynamics: The Molecular Mechanisms of Action

Pentoxyverine's antitussive effect is primarily attributed to its action on the cough center in the medulla oblongata.[2][4] However, its pharmacological profile is broader, encompassing antagonism of muscarinic receptors and agonism of sigma-1 receptors.[1][7] Additionally, it exhibits peripheral anticholinergic, bronchodilator, and local anesthetic properties.[4][8]

Central Antitussive Effect

Pentoxyverine suppresses the cough reflex by acting on the central nervous system.[5] While the precise mechanism is not fully elucidated, it is understood to modulate neurotransmitter systems, likely involving acetylcholine (B1216132) and norepinephrine.[4]

Sigma-1 (σ₁) Receptor Agonism

Pentoxyverine is an agonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][9] This interaction is believed to contribute to its antitussive and neuroprotective effects.

Upon agonist binding, the sigma-1 receptor can translocate and interact with various proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This interaction modulates intracellular calcium (Ca²⁺) signaling between the endoplasmic reticulum and mitochondria, influencing cellular survival and function.

Diagram 1: Pentoxyverine's Agonism of the Sigma-1 Receptor.

Muscarinic M₁ Receptor Antagonism

Pentoxyverine acts as an antagonist at muscarinic M₁ receptors.[1][5] M₁ receptors are Gq-protein coupled receptors, and their blockade by pentoxyverine leads to a downstream cascade that contributes to its anticholinergic effects, such as reduced mucus secretion and bronchodilation.

As an antagonist, pentoxyverine prevents acetylcholine from binding to the M₁ receptor. This inhibits the Gq protein-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium release from the endoplasmic reticulum.

Diagram 2: Pentoxyverine's Antagonism of the Muscarinic M₁ Receptor.

Peripheral Effects

Pentoxyverine also exhibits several peripheral actions that contribute to its overall therapeutic profile:

-

Anticholinergic Effects: By blocking muscarinic receptors, it reduces secretions in the respiratory tract.[4]

-

Bronchodilator Activity: It can relax the bronchial smooth muscle, which is beneficial in cough associated with bronchoconstriction.[]

-

Local Anesthetic Properties: Pentoxyverine has a mild local anesthetic effect, which may help to numb sensory nerves in the airways and reduce the urge to cough.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the biochemical activity and pharmacokinetics of this compound.

Table 1: Receptor Binding Affinities and Potency

| Parameter | Receptor/Target | Value | Species/System |

| Kᵢ | Sigma-1 (σ₁) | 41 nM[7][9] | - |

| Sigma-2 (σ₂) | 894 nM[7][9] | - | |

| Sigma-1 (σ₁) | 75 nM[7][9] | Guinea-pig brain membrane | |

| Sigma-1 (σ₁) | ~100-300 nM[10] | Human | |

| IC₅₀ | Sigma-1 (σ₁) | 9 nM[5] | - |

| hERG ion channel | 3.0 µM[11] | hERG-transfected cells |

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~2 hours[][5] |

| t½ (Elimination Half-life) | ~2.3 hours[5][11] |

| Metabolism | Primarily hepatic, via ester hydrolysis[5] |

| Excretion | Primarily renal[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical and pharmacological properties of this compound.

Radioligand Binding Assay for Sigma-1 and Muscarinic Receptors

This protocol is used to determine the binding affinity (Kᵢ) of pentoxyverine for its target receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 6. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. altmeyers.org [altmeyers.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]

- 11. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pentoxyverine Citrate: A Technical Guide on its Central and Peripheral Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its therapeutic effects through a dual mechanism involving both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the pharmacodynamics of pentoxyverine citrate, focusing on its molecular targets and the resultant physiological effects. Quantitative data from preclinical studies are summarized, and key experimental methodologies are detailed to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its complex mechanism of action.

Introduction

This compound is a centrally acting cough suppressant used for the symptomatic relief of non-productive cough.[1][2][] Unlike opioid-based antitussives, pentoxyverine offers a distinct pharmacological profile with a lower risk of dependence.[1] Its efficacy stems from a combination of central inhibitory action on the cough center and peripheral effects on the airways.[4] This document delves into the technical details of its interactions with the nervous system, providing a resource for researchers and drug development professionals.

Central Nervous System Effects

The primary antitussive effect of this compound is mediated by its action on the central nervous system (CNS).

Mechanism of Action

Pentoxyverine acts as a potent agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][5][6][7][8][9][10][11] While the precise mechanism is not fully elucidated, it is believed to suppress the cough reflex by acting on the cough center located in the medulla oblongata.[1][4] Additionally, pentoxyverine exhibits antagonist activity at muscarinic M1 receptors, which may contribute to its central effects.[2][7]

Quantitative Data: Receptor Binding Affinity

The affinity of pentoxyverine for sigma receptors has been quantified in radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| Sigma-1 (σ1) | - | 41 | [5][6][8] |

| Sigma-2 (σ2) | - | 894 | [5][6][8] |

| Sigma-1 (σ1) | Guinea-pig brain membrane | 75 | [5][6][8][10] |

Signaling Pathway

The agonism of the sigma-1 receptor by pentoxyverine initiates a cascade of intracellular signaling events that are thought to modulate neuronal excitability and neurotransmitter release, ultimately leading to the suppression of the cough reflex.

Caption: Central Signaling Pathway of Pentoxyverine.

Peripheral Nervous System Effects

In addition to its central actions, this compound also exhibits effects on the peripheral nervous system, contributing to its overall antitussive efficacy.

Mechanism of Action

Pentoxyverine acts on sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that can trigger the cough reflex.[4] This is likely due to a combination of its mild local anesthetic properties and its anticholinergic (muscarinic antagonist) effects.[2][4][7] By blocking muscarinic receptors, pentoxyverine can help reduce secretions in the respiratory tract, which can act as a cough stimulus.[4]

Experimental Evidence

Preclinical studies have demonstrated the peripheral effects of pentoxyverine. For instance, in animal models, local administration of pentoxyverine has been shown to inhibit cough induced by chemical irritants.

Other Neurological Effects

Beyond its antitussive properties, pentoxyverine has been reported to possess anticonvulsant and spasmolytic activities.[5][6] These effects are likely mediated through its interaction with sigma-1 receptors and its anticholinergic properties.

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

-

Methodology:

-

Prepare membrane homogenates from guinea pig brain tissue.

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-pentazocine for sigma-1 receptors) and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the Ki values using competitive binding analysis software.

-

Caption: Workflow for Receptor Binding Assay.

In Vivo Antitussive Activity Model

-

Objective: To evaluate the antitussive efficacy of this compound in an animal model.

-

Methodology (Citric Acid-Induced Cough in Guinea Pigs):

-

Acclimatize male Dunkin-Hartley guinea pigs to the experimental environment.

-

Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined pretreatment time, place the animals in a whole-body plethysmograph.

-

Expose the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a fixed duration to induce coughing.

-

Record the number of coughs during and after the exposure period.

-

Compare the cough response in the pentoxyverine-treated group to the control group to determine the percentage of cough inhibition.[10]

-

Side Effects and Clinical Considerations

Common side effects of this compound include drowsiness, dizziness, and gastrointestinal disturbances.[1][12] Due to its anticholinergic properties, it may also cause dry mouth, blurred vision, and urinary retention.[1] Caution is advised when co-administered with other central nervous system depressants, such as alcohol or benzodiazepines, due to the potential for additive sedative effects.[1]

Conclusion

This compound is a multifaceted antitussive agent with distinct central and peripheral mechanisms of action. Its primary mode of action involves agonism at the sigma-1 receptor in the CNS, leading to suppression of the cough reflex. Peripherally, its anticholinergic and local anesthetic properties contribute to its efficacy. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of pentoxyverine and the development of novel antitussive drugs targeting these pathways.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Pentoxyverine | CAS#:77-23-6 | Chemsrc [chemsrc.com]

- 11. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]

- 12. What are the side effects of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of Carbetapentane Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of carbetapentane (B1213730) citrate (B86180), a non-opioid centrally acting antitussive agent. This document outlines the synthetic pathways for carbetapentane and its key intermediates, details purification methodologies, and presents relevant quantitative data. The information is intended to support research, development, and manufacturing activities related to this pharmaceutical compound.

Introduction

Carbetapentane, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate, is a cough suppressant.[1] It functions as a sigma-1 receptor agonist and a muscarinic receptor antagonist.[2][3] The citrate salt of carbetapentane is the commonly used pharmaceutical form. This guide details the chemical synthesis of carbetapentane citrate, focusing on the formation of its essential precursors and the final esterification and salt formation steps.

Synthesis of Carbetapentane Citrate

The synthesis of carbetapentane citrate is a multi-step process that begins with the preparation of two key intermediates: 1-phenylcyclopentanecarboxylic acid and 2-(2-diethylaminoethoxy)ethanol (B27993). These intermediates are then reacted to form the carbetapentane base, which is subsequently converted to its citrate salt.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

1-Phenylcyclopentanecarboxylic acid is a crucial precursor in the synthesis of carbetapentane. One common synthetic route involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by hydrolysis of the resulting nitrile.[4]

Experimental Protocol:

-

Step 1: Alkylation of Phenylacetonitrile: In a suitable reaction vessel, phenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as sodium hydroxide (B78521), in a solvent system like aqueous dimethyl sulfoxide (B87167) (DMSO). The molar ratio of phenylacetonitrile to 1,4-dibromobutane is typically 1:1.[4] The reaction mixture is stirred at a controlled temperature to facilitate the formation of 1-phenylcyclopentane-1-carbonitrile.

-

Step 2: Hydrolysis of 1-Phenylcyclopentane-1-carbonitrile: The resulting 1-phenylcyclopentane-1-carbonitrile is hydrolyzed in an acidic medium at an elevated temperature (≥120 °C) to yield 1-phenylcyclopentanecarboxylic acid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phenylacetonitrile, 1,4-dibromobutane | [4] |

| Yield | Good yields reported | [4] |

| Purity | ≥98.0% (for commercially available) | [5] |

Synthesis of 2-(2-Diethylaminoethoxy)ethanol

This amino alcohol intermediate can be synthesized through the reaction of 2-chloroethoxy ethanol (B145695) with diethylamine (B46881).[6]

Experimental Protocol:

-

In a pressure reactor, 2-chloroethoxy ethanol is reacted with an excess of diethylamine. The molar ratio of diethylamine to 2-chloroethoxy ethanol is typically in the range of 1.5:1 to 4.0:1.[6]

-

The reaction is carried out at a temperature of 80-130 °C for 2-4 hours.[6]

-

The resulting product is neutralized with a sodium hydroxide solution, and the organic phase is separated.[6]

-

Purification is achieved by vacuum distillation to yield 2-(2-diethylaminoethoxy)ethanol.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-chloroethoxy ethanol, Diethylamine | [6] |

| Yield | Not explicitly stated in the reference | |

| Purity | >98.0% (GC) |

Synthesis of Carbetapentane (Esterification)

The core of the carbetapentane synthesis is the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the amino alcohol.[7]

Experimental Protocol:

-

Step 1: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride: 1-Phenylcyclopentanecarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[2] The mixture is typically stirred at room temperature and then gently refluxed for 1-3 hours until the evolution of gas (HCl and SO₂) ceases.[2] Excess thionyl chloride is then removed by distillation under reduced pressure.[2]

-

Step 2: Esterification: A mixture of 1-phenylcyclopentanecarbonyl chloride (0.5 mol) and 2-(2-diethylaminoethoxy)ethanol (0.5 mol) in toluene (B28343) (300 mL) is heated under reflux for 20 hours.[7]

-

Work-up: The reaction mixture is made alkaline with an aqueous solution of sodium hydroxide and decanted. The toluene layer is washed with water and concentrated in vacuo.[7]

-

Purification: The crude carbetapentane base is purified by high-vacuum distillation.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 1-Phenylcyclopentanecarbonyl chloride, 2-(2-Diethylaminoethoxy)ethanol | [7] |

| Molar Ratio | 1:1 | [7] |

| Solvent | Toluene | [7] |

| Reaction Time | 20 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Yield of Carbetapentane Base (after distillation) | 85% | [7] |

Purification of Carbetapentane Citrate

The final step in the process is the formation of the citrate salt and its purification, typically achieved through recrystallization.

Formation of Carbetapentane Citrate

The purified carbetapentane base is converted to its citrate salt by reacting it with citric acid.

Experimental Protocol:

-

The carbetapentane base is dissolved in a suitable solvent, such as ether.[7]

-

An equimolar amount of citric acid, also dissolved in a suitable solvent, is added to the solution of the carbetapentane base.[7]

-

The carbetapentane citrate precipitates from the solution and can be collected by filtration.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8][9]

General Recrystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen. For carbetapentane citrate, which is soluble in water and ethanol, a mixed solvent system might be employed to achieve optimal crystallization.[3]

-

Dissolution: The crude carbetapentane citrate is dissolved in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection and Washing: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Final Product Purity (HPLC) | ≥95.0% | [10] |

Analytical Methods for Purity Assessment

The purity of carbetapentane citrate is typically assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

A reported stability-indicating HPLC-DAD method utilizes a Waters Symmetry C8 column (3.9×150 mm, 5 μm) with gradient elution.[1]

-

Mobile Phase: A gradient of 0.025 M phosphoric acid and acetonitrile (B52724). The gradient starts with 10% acetonitrile and is ramped up to 60% over 10 minutes.[1]

-

Flow Rate: 1 mL/min.[1]

-

Detection: Diode Array Detector (DAD) for peak identity and purity confirmation.[1]

Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for carbetapentane citrate.

Purification Workflow

Caption: General workflow for the purification of carbetapentane citrate by recrystallization.

Mechanism of Action - Logical Relationship

Caption: Logical relationship diagram of carbetapentane's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. cyclopentanecarboxylic acid, 1-phenyl-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 5. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 7. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Pentoxyverine Citrate: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pentoxyverine citrate (B86180), a centrally acting non-opioid antitussive, has been a subject of pharmacological interest for its dual mechanism of action involving sigma-1 receptor agonism and muscarinic M1 receptor antagonism. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of pentoxyverine citrate. It includes a detailed examination of its pharmacological profile, supported by quantitative data from key studies, and outlines the experimental methodologies employed. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its development history.

Introduction

Pentoxyverine, also known as carbetapentane, is a non-narcotic cough suppressant used for the symptomatic relief of non-productive cough.[1][2][3] Unlike opioid-based antitussives, it does not carry the risk of dependence.[3] The citrate salt of pentoxyverine is the commonly used pharmaceutical form.[2] This document details the scientific journey of this compound from its initial synthesis to its evaluation in preclinical and clinical settings.

Discovery and Synthesis

Details regarding the initial discovery and the specific researchers who first synthesized this compound are not extensively documented in readily available literature. However, a method for synthesizing a key intermediate, 1-phenylcyclopentanecarboxylic acid, has been described in patent literature, highlighting a pathway for its chemical production.

Preclinical Development

The preclinical evaluation of this compound has been crucial in establishing its safety and efficacy profile. Key studies have focused on its antitussive effects, safety pharmacology, and toxicology.

Efficacy Studies

The primary preclinical model used to assess the antitussive efficacy of pentoxyverine is the citric acid-induced cough model in guinea pigs.[4][5] In this model, the administration of pentoxyverine has been shown to inhibit the cough reflex.

Table 1: Preclinical Efficacy of this compound

| Species | Model | Key Findings | Reference |

| Guinea Pig | Citric Acid-Induced Cough | Inhibition of cough reflex | [4][5] |

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.

Overdoses of pentoxyverine have been associated with anticholinergic effects such as tachycardia (high heart rate).[2] A dedicated clinical trial was conducted to investigate its potential effects on the electrocardiogram (ECG) in healthy volunteers.

While pentoxyverine is used to suppress cough, its effects on respiratory function are a key safety consideration. Unlike opioid antitussives, it is reported to cause hypoventilation much less frequently, even in cases of overdose.[2]

The CNS effects of pentoxyverine are central to its therapeutic action but also a source of potential side effects. The Irwin test is a common preclinical screen to assess the behavioral and physiological effects of a substance on the CNS.[6][7][8] Common CNS-related side effects in humans include drowsiness and dizziness.[3][9]

Toxicology

Toxicology studies provide data on the potential toxicity of a drug candidate with repeated administration.

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 150 mg/kg | Not explicitly cited |

Clinical Development

The clinical development of this compound has involved studies to assess its safety, tolerability, and efficacy in humans.

Phase I Clinical Trials

A Phase I, single-center, randomized, single-blind, placebo-controlled, 4-way crossover study (NCT02183649) was conducted to investigate the tolerability and potential ECG effects of a single oral dose of this compound in healthy male and female volunteers. The results of this study are not publicly available.

Phase II and Phase III Clinical Trials

While it is stated that this compound has undergone extensive clinical trials, specific data from Phase II and Phase III studies, which would provide robust evidence of its efficacy in treating cough in patient populations, are not well-documented in publicly accessible literature.[3] Some sources suggest that the clinical evidence for its efficacy is based on older, less rigorously designed studies.[4]

Safety and Tolerability in Humans

The most commonly reported side effects of this compound in humans include:

In rare cases, more severe side effects such as allergic reactions have been reported.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its antitussive effect through a dual mechanism of action: agonism at the sigma-1 receptor and antagonism at the muscarinic M1 receptor.[2]

Sigma-1 Receptor Agonism

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[10] As an agonist, pentoxyverine is thought to activate the sigma-1 receptor, which may contribute to its antitussive effect by modulating neuronal excitability. The downstream signaling cascade following sigma-1 receptor activation involves interactions with various ion channels and signaling proteins, ultimately influencing neuronal function.

Caption: Sigma-1 Receptor Agonist Signaling Pathway for Pentoxyverine.

Muscarinic M1 Receptor Antagonism

Muscarinic M1 receptors are G-protein coupled receptors found in various tissues, including airway smooth muscle.[1] By acting as an antagonist at these receptors, pentoxyverine can induce bronchodilation, which may contribute to its overall effect in relieving cough. The antagonism of M1 receptors inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard in vivo assay for evaluating the efficacy of antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.[11]

-

Acclimation: Animals are acclimated to the laboratory environment and the whole-body plethysmography chamber.[11][12]

-

Drug Administration: this compound or vehicle is administered, usually orally or intraperitoneally, at a specified time before the tussive challenge.[11]

-

Cough Induction: Guinea pigs are exposed to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes) within the plethysmography chamber.[12][13]

-

Data Acquisition: The number of coughs is recorded using a microphone and a pressure transducer connected to the chamber.[11][12]

-

Endpoint: The primary endpoint is the number of coughs, and the efficacy of the test compound is often expressed as the percentage inhibition of the cough response compared to the vehicle control group.[11]

Caption: Experimental Workflow for the Citric Acid-Induced Cough Model.

Irwin Test

The Irwin test is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.[6][7][8]

-

Animals: Rats or mice are used.[6]

-

Drug Administration: The test substance is administered, and animals are observed at various time points.[7]

-

Observations: A range of parameters are scored, including:

-

Endpoint: The test provides a profile of the drug's effects on the CNS and helps in determining the therapeutic and toxic dose ranges.[6]

Conclusion

This compound is a non-opioid antitussive with a unique dual mechanism of action. Its development has been supported by preclinical studies demonstrating efficacy in cough models. However, a comprehensive understanding of its clinical efficacy is limited by the lack of publicly available data from large, well-controlled clinical trials. Further research to fully elucidate its clinical profile and the intricate details of its signaling pathways would be beneficial for the scientific and medical communities. This technical guide provides a foundational overview of the available data on the discovery and development of this compound.

References

- 1. Role of M1 muscarinic receptor subtypes in mediating airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irwin Test [vivotecnia.com]

- 7. researchgate.net [researchgate.net]

- 8. Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the side effects of this compound? [synapse.patsnap.com]

- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

toxicological profile of pentoxyverine citrate in preclinical studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of pentoxyverine citrate (B86180). The information is compiled from available public data, focusing on key toxicological endpoints to support drug development and research activities.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. The median lethal dose (LD50) is a common measure of acute toxicity. For pentoxyverine citrate, acute toxicity has been evaluated in rodent models through various routes of administration.

Experimental Protocols for Acute Toxicity Studies:

The determination of LD50 values typically involves the administration of graduated doses of the test substance to groups of animals. Key elements of the protocol include:

-

Test Species: Commonly used species are rats and mice.

-

Route of Administration: The substance is administered via routes relevant to potential human exposure, such as oral, intravenous, subcutaneous, intraperitoneal, or intramuscular.

-

Dose Levels: A range of doses is selected to elicit a dose-dependent response, including doses that cause mortality.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: Statistical methods are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the treated animals.

Quantitative Data on Acute Toxicity:

The following table summarizes the available LD50 values for this compound in preclinical studies.

| Species | Route of Administration | LD50 Value (mg/kg) | Reference |

| Rat | Oral | 810 | [1][] |

| Rat | Subcutaneous | 1250 | [1] |

| Rat | Intramuscular | 580 | [1] |

| Mouse | Oral | 230 | [1] |

| Mouse | Intraperitoneal | 122 | [1] |

| Mouse | Subcutaneous | 162 | [1] |

| Mouse | Intravenous | 38 | [1] |

Diagram of a General Acute Oral Toxicity Study Workflow:

Acute Oral Toxicity Study Workflow.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs of toxicity.

Experimental Protocols for Repeated-Dose Toxicity Studies:

Standard protocols for repeated-dose toxicity studies, often following OECD guidelines, include:

-

Species: At least two species, one rodent and one non-rodent, are typically required.

-

Duration: The duration of the study depends on the intended duration of human use and can range from sub-acute (14 days) to sub-chronic (90 days) or chronic (6-12 months).

-

Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The high dose is intended to produce some toxicity but not mortality.

-

Parameters Monitored: In-life observations include clinical signs, body weight, food and water consumption. Terminal assessments include hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

-

Recovery Groups: Often included to assess the reversibility of any observed toxic effects.

Available Data:

No specific repeated-dose toxicity studies for this compound were identified in the public domain. General statements suggest its toxicity is relatively low with oral administration.[]

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocols for Genotoxicity Testing:

A standard battery of in vitro and in vivo tests is typically required:

-

In Vitro Tests:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) Detects gene mutations and clastogenicity.

-

In Vitro Chromosomal Aberration Test or In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.

-

-

In Vivo Tests:

-

In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in bone marrow cells of rodents.

-

Other in vivo assays (e.g., Comet assay, in vivo chromosomal aberration assay) may be conducted to follow up on in vitro findings.

-

Available Data:

Publicly available data on the genotoxicity of this compound is limited. One source states "no data available" for germ cell mutagenicity.[1]

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Experimental Protocols for Carcinogenicity Studies:

-

Species: Typically conducted in two rodent species, usually rats and mice.

-

Duration: The study duration is typically the lifetime of the animal (e.g., 2 years for rats).

-

Dose Levels: Multiple dose levels and a control group are used. The highest dose is the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.

-

Endpoints: The primary endpoints are the incidence, type, and location of tumors.

Available Data:

No specific carcinogenicity studies for this compound were found in the public domain. One source notes that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Experimental Protocols for Reproductive and Developmental Toxicity Studies:

-

Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.

-

Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity (birth defects).

-

Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.

Available Data:

There is a lack of publicly available data from preclinical reproductive and developmental toxicity studies for this compound. It is noted that no data are available for its use during pregnancy and lactation.[3]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocols for Safety Pharmacology Studies:

The core battery of safety pharmacology studies typically includes the assessment of effects on the:

-

Central Nervous System (CNS): Evaluates effects on behavior, coordination, and other neurological functions.

-

Cardiovascular System: Monitors effects on blood pressure, heart rate, and electrocardiogram (ECG).

-

Respiratory System: Assesses effects on respiratory rate and tidal volume.

Available Data:

While specific safety pharmacology studies are not detailed in the available literature, pentoxyverine is known to act on the central nervous system to suppress the cough reflex.[4][5] Overdose can lead to drowsiness, agitation, and anticholinergic effects like tachycardia.[3] It is also reported to have mild local anesthetic and bronchodilating properties.[6]

Proposed Mechanism of Action of this compound:

Proposed Mechanism of Action of this compound.

Conclusion

The available preclinical data on this compound indicates a relatively low order of acute toxicity following oral administration. However, there is a significant lack of publicly accessible, detailed studies on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While its mechanism of action involves central and peripheral pathways to suppress the cough reflex, a comprehensive safety profile based on modern preclinical testing standards is not fully available in the public domain. Further research and access to proprietary data would be necessary to complete a thorough toxicological risk assessment.

References

Pentoxyverine Citrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of pentoxyverine citrate (B86180). The information is intended to support research, development, and formulation activities by providing key data and experimental insights into the physicochemical properties of this active pharmaceutical ingredient (API).

Introduction

Pentoxyverine citrate, the citrate salt of pentoxyverine, is a non-opioid antitussive agent.[1] A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document summarizes publicly available data on these parameters, details relevant experimental methodologies, and outlines the known degradation pathways.

Solubility Characteristics

This compound is a white to off-white crystalline powder.[1] Its solubility is a key factor in determining its dissolution rate and bioavailability.

Qualitative Solubility

General solubility descriptions for this compound are available from various sources. A monograph describes it as being freely soluble in water and ethanol (B145695) (95%) and very soluble in acetic acid (100), while being practically insoluble in diethyl ether.[2] Another source states it dissolves easily in water and chloroform, but not in benzene, diethyl ether, or petroleum ether.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the specific salt form of the API.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Not Specified | Freely Soluble | [2] |

| Water (pH 7.4) | Not Specified | >78.8 µg/mL | |

| Ethanol (95%) | Not Specified | Freely Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥21.75 mg/mL | |

| Acetic Acid (100) | Not Specified | Very Soluble | [2] |

| Chloroform | Not Specified | Easily Soluble | [1] |

| Diethyl Ether | Not Specified | Practically Insoluble | [2] |

| Benzene | Not Specified | Insoluble | [1] |

| Petroleum Ether | Not Specified | Insoluble | [1] |

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the equilibrium solubility of an API, which can be adapted for this compound, is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Shaking incubator or water bath with agitation

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The container is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

-

The aliquot is centrifuged to remove any undissolved solid particles.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure the reliability of the results.

Diagram 1: Experimental Workflow for Solubility Determination

A simplified workflow for determining the equilibrium solubility of this compound.

Stability Characteristics

The stability of this compound is influenced by various environmental factors, including pH, temperature, and the presence of oxidative agents. Understanding its degradation pathways is crucial for formulation development and defining appropriate storage conditions.

pH-Dependent Stability

This compound is most stable at a pH of 5.7.[4] It undergoes hydrolysis under both acidic and basic conditions.

Degradation Kinetics

The degradation of this compound in aqueous solution follows pseudo-first-order kinetics. A study investigating the pH-rate profile in Britton-Robinson buffer at 70°C provided the following kinetic data:

Table 2: Degradation Rate Constants and Half-lives of this compound at 70°C

| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) | Reference |

| 2.0 | 0.115 | 6.03 | [4] |

| 3.0 | 0.046 | 15.07 | [4] |

| 4.0 | 0.018 | 38.50 | [4] |

| 5.0 | 0.010 | 69.31 | [4] |

| 5.7 | 0.008 | 86.64 | [4] |

| 6.0 | 0.011 | 63.01 | [4] |

| 7.0 | 0.023 | 30.14 | [4] |

| 8.0 | 0.048 | 14.44 | [4] |

| 9.0 | 0.102 | 6.80 | [4] |

| 10.0 | 0.230 | 3.01 | [4] |

| 11.0 | 0.461 | 1.50 | [4] |

| 12.0 | 0.921 | 0.75 | [4] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocols for Forced Degradation:

-

Acidic Hydrolysis: A solution of this compound is exposed to acidic conditions (e.g., 1 M HCl) at an elevated temperature (e.g., 100°C) for a specified period (e.g., 1 hour).[4]

-

Alkaline Hydrolysis: A solution of this compound is treated with a basic solution (e.g., 0.1 M or 1 M NaOH) at a controlled temperature (e.g., room temperature or 100°C) for a defined duration (e.g., 1-3 hours).[4]

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂), to assess its susceptibility to oxidation.

-

Thermal Degradation: The solid drug substance is exposed to dry heat to evaluate its thermal stability.

-

Photodegradation: The drug substance is exposed to light (UV and/or visible) to determine its photosensitivity.

Diagram 2: General Workflow for Forced Degradation Studies

A generalized workflow for conducting forced degradation studies on this compound.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage. This occurs under both acidic and basic conditions, yielding two main degradation products: 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol.[4]